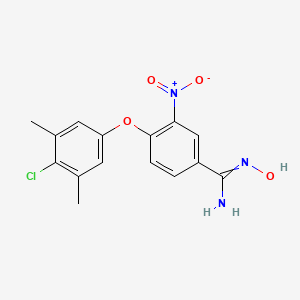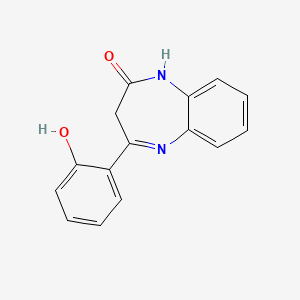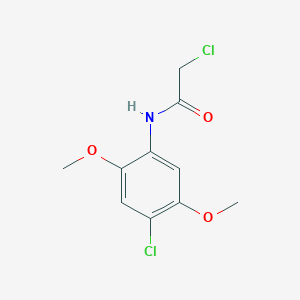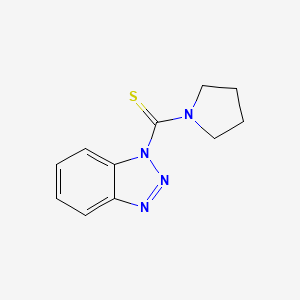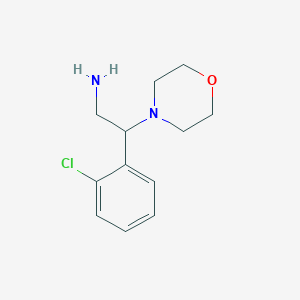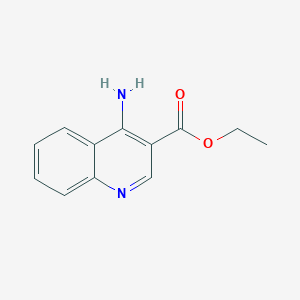
4-Aminoquinoléine-3-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 4-aminoquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. This compound features a quinoline ring system, which is a fused bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of an amino group at the 4-position and an ethyl ester group at the 3-position of the quinoline ring contributes to its unique chemical properties and reactivity.
Applications De Recherche Scientifique
Ethyl 4-aminoquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimalarial, anticancer, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
Ethyl 4-aminoquinoline-3-carboxylate is a derivative of the 4-aminoquinoline class of compounds . This class of compounds, which includes chloroquine and amodiaquine, has been widely used for the control and eradication of malaria . The primary targets of these compounds are the parasites responsible for malaria, particularly Plasmodium falciparum .
Mode of Action
It is known that 4-aminoquinolines, such as chloroquine, accumulate in the acidic digestive vacuole (dv) of the parasite due to their weak base properties . This accumulation is believed to interfere with the parasite’s ability to detoxify heme, a byproduct of hemoglobin digestion, leading to the parasite’s death .
Biochemical Pathways
The biochemical pathways affected by Ethyl 4-aminoquinoline-3-carboxylate are likely similar to those affected by other 4-aminoquinolines. These compounds inhibit heme detoxification within the parasite, leading to the accumulation of toxic heme within the parasite’s DV . This disrupts the parasite’s metabolic processes and ultimately leads to its death .
Result of Action
The primary result of Ethyl 4-aminoquinoline-3-carboxylate’s action is the death of the malaria parasite. By inhibiting heme detoxification, the compound causes the accumulation of toxic heme within the parasite, disrupting its metabolic processes and leading to its death .
Action Environment
The action of Ethyl 4-aminoquinoline-3-carboxylate, like other 4-aminoquinolines, can be influenced by environmental factors. For instance, the pH of the parasite’s DV can affect the accumulation of the compound, and thus its efficacy . Additionally, the emergence of parasite resistance can diminish the value of these compounds .
Analyse Biochimique
Biochemical Properties
Ethyl 4-aminoquinoline-3-carboxylate plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions is with heme, where it inhibits the polymerization of heme into hemozoin, a process crucial for the survival of malaria parasites . Additionally, this compound has been shown to interact with DNA and RNA, inhibiting their synthesis and thereby affecting the replication of certain viruses . The interaction with enzymes such as aspartic proteinases further highlights its potential as an enzyme inhibitor .
Cellular Effects
Ethyl 4-aminoquinoline-3-carboxylate exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis by disrupting mitochondrial function and activating caspase pathways . This compound also affects cell signaling pathways, particularly those involved in cell proliferation and survival. For instance, it inhibits the PI3K/Akt pathway, leading to reduced cell growth and increased apoptosis . Furthermore, ethyl 4-aminoquinoline-3-carboxylate influences gene expression by modulating the activity of transcription factors and altering the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of ethyl 4-aminoquinoline-3-carboxylate involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of heme polymerization, which is critical for the survival of malaria parasites . This compound binds to heme, preventing its detoxification and leading to the accumulation of toxic heme within the parasite . Additionally, ethyl 4-aminoquinoline-3-carboxylate inhibits the synthesis of nucleic acids by binding to DNA and RNA, thereby disrupting their replication . The compound also acts as an enzyme inhibitor, affecting the activity of enzymes such as aspartic proteinases and phospholipases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-aminoquinoline-3-carboxylate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. In in vitro studies, prolonged exposure to ethyl 4-aminoquinoline-3-carboxylate has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects on cellular function have been observed to persist for several days after administration .
Dosage Effects in Animal Models
The effects of ethyl 4-aminoquinoline-3-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits the growth of malaria parasites and cancer cells . At higher doses, ethyl 4-aminoquinoline-3-carboxylate can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in significant toxicity and adverse reactions . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing toxicity.
Metabolic Pathways
Ethyl 4-aminoquinoline-3-carboxylate is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites are then excreted through the kidneys. The interaction with cytochrome P450 enzymes can also affect the metabolism of other drugs, leading to potential drug-drug interactions . Additionally, ethyl 4-aminoquinoline-3-carboxylate can influence metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production .
Transport and Distribution
The transport and distribution of ethyl 4-aminoquinoline-3-carboxylate within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with membrane transporters such as P-glycoprotein, which facilitates its uptake and distribution within cells . Once inside the cell, ethyl 4-aminoquinoline-3-carboxylate can accumulate in specific organelles, such as lysosomes and mitochondria, where it exerts its effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
Ethyl 4-aminoquinoline-3-carboxylate exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in lysosomes, where it disrupts lysosomal function and induces cell death . Additionally, ethyl 4-aminoquinoline-3-carboxylate can localize to mitochondria, where it affects mitochondrial function and induces apoptosis . The subcellular localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-aminoquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the reaction of 3,4-dimethoxyaniline with aldehydes and ethyl-3,3-diethoxypropionate in the presence of a catalyst like montmorillonite K-10 . Another method involves the cyclization of intermediates in superacidic trifluoromethanesulfonic acid, followed by treatment with sodium ethoxide in ethanol .
Industrial Production Methods: Industrial production of ethyl 4-aminoquinoline-3-carboxylate often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like ionic liquids and clay have been explored to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-aminoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Friedländer synthesis using aldehydes and ketones in the presence of acidic or basic catalysts.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Comparaison Avec Des Composés Similaires
Ethyl 4-aminoquinoline-3-carboxylate can be compared with other similar compounds, such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups, enhancing its pharmacological properties.
Amodiaquine: Another 4-aminoquinoline derivative with antimalarial and anti-inflammatory properties.
Uniqueness: Ethyl 4-aminoquinoline-3-carboxylate stands out due to its versatile reactivity and potential for functionalization, making it a valuable intermediate in the synthesis of various biologically active compounds .
Propriétés
IUPAC Name |
ethyl 4-aminoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJDBXDYSPBDTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404370 | |
| Record name | Ethyl 4-aminoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93074-72-7 | |
| Record name | Ethyl 4-aminoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


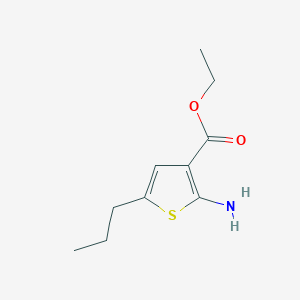
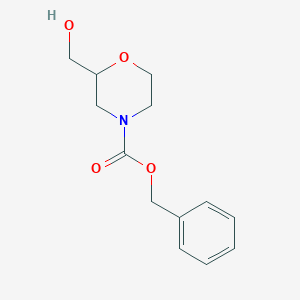
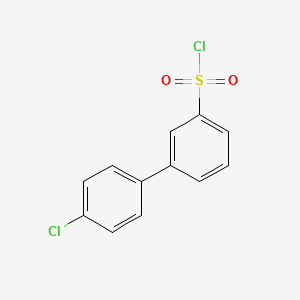
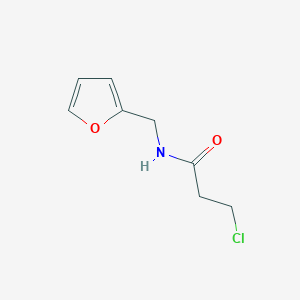
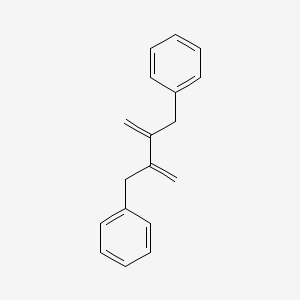

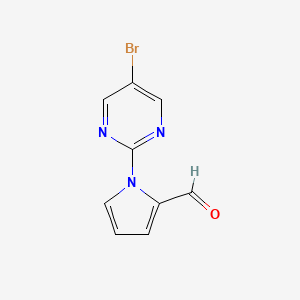
![N-[(4-ethylcyclohexyl)carbonyl]glycine](/img/structure/B1608419.png)
